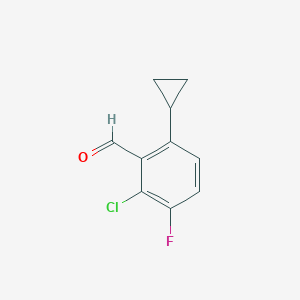

2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde

Description

2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is a halogenated benzaldehyde derivative featuring a chloro substituent at position 2, a fluorine atom at position 3, and a cyclopropyl group at position 4. This compound’s unique substitution pattern confers distinct steric and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H8ClFO |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

2-chloro-6-cyclopropyl-3-fluorobenzaldehyde |

InChI |

InChI=1S/C10H8ClFO/c11-10-8(5-13)7(6-1-2-6)3-4-9(10)12/h3-6H,1-2H2 |

InChI Key |

HEQBSWFNFBATJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=C(C=C2)F)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde typically involves the halogenation and formylation of a suitable precursor. One common method is the chlorination of 2-cyclopropyl-3-fluorotoluene followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of reagents such as chromyl chloride for oxidation and anhydrous conditions to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of iron-based catalysts in the presence of chlorinating agents can facilitate the chlorination step, while controlled oxidation conditions can ensure the selective formation of the aldehyde group.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: 2-Chloro-6-cyclopropyl-3-fluorobenzoic acid.

Reduction: 2-Chloro-6-cyclopropyl-3-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.

Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to disrupt biological pathways in pests.

Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares key structural and functional attributes of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde with similar compounds:

Key Observations:

- Electronic Effects : Fluorine and chlorine act as electron-withdrawing groups, directing electrophilic attacks to specific positions. Bromine in 6-Bromo-3-chloro-2-fluorobenzaldehyde enhances leaving-group ability in cross-coupling .

- Functional Group Diversity : The carboxylic acid in 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) increases solubility in aqueous media, contrasting with the aldehyde group’s reactivity in other analogs .

Biological Activity

2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is . It features a chlorinated and fluorinated aromatic ring with a cyclopropyl substituent, which may influence its reactivity and biological interactions.

The biological activity of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : Initial studies suggest that this compound may inhibit certain enzymes associated with metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.

- Receptor Interaction : The structural features of the compound indicate potential interactions with G-protein coupled receptors (GPCRs), which are crucial in mediating physiological responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde:

Case Study 1: Enzyme Inhibition

A study conducted by Sun et al. (2020) investigated the inhibitory effects of various benzaldehyde derivatives on metabolic enzymes linked to cancer progression. The results indicated that 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde significantly inhibited enzyme activity, resulting in decreased viability of cancer cells under experimental conditions.

Case Study 2: Antimicrobial Properties

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial properties of halogenated benzaldehydes. 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde was found to exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential application as a lead compound for developing new antibiotics.

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay conducted on several human cancer cell lines revealed that 2-Chloro-6-cyclopropyl-3-fluorobenzaldehyde induced apoptosis in a dose-dependent manner. The study demonstrated IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.